1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide
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Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications
Piperidine Derivatives in Neurological Disorders
Piperidine derivatives have been explored for their potential in treating neurological disorders, including Parkinson's disease. A study highlighted the neurotoxic effects of certain piperidine derivatives, such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which can induce parkinsonism in humans by selectively damaging cells in the substantia nigra (Langston et al., 1983).
Antiviral Applications
Piperidine structures are integral to the development of antiviral drugs. For instance, L-735,524, a potent HIV-1 protease inhibitor, demonstrates the utility of piperidine derivatives in enhancing antiviral therapy's effectiveness (Balani et al., 1995).
Oncology Research
In oncology, piperidine derivatives are being studied for their therapeutic potential. Venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, showcases the application of such compounds in targeting specific proteins involved in cancer progression (Liu et al., 2017).
Insect Repellent Development
The effectiveness of piperidine derivatives as insect repellents has also been documented, indicating their potential in preventing insect-borne diseases (Debboun et al., 2000).
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-26-20(28)8-7-19(25-26)27-13-10-16(11-14-27)21(29)23-12-9-18-15-30-22(24-18)17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYWJFEAWTLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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